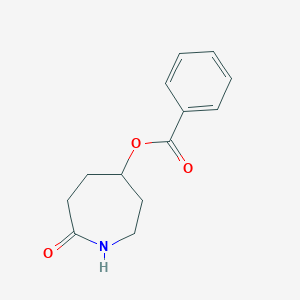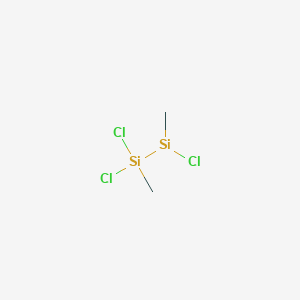![molecular formula C9H12N2O10 B14413319 ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid CAS No. 80921-06-8](/img/structure/B14413319.png)
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is a complex organic compound characterized by multiple carboxyl and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of amino acids with aldehydes or ketones under photoredox-catalyzed conditions, using water as a solvent at room temperature . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.
化学反応の分析
Types of Reactions
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in studying enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism by which ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. The presence of multiple carboxyl and amino groups allows it to participate in complex biochemical reactions.
類似化合物との比較
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups.
Malonic acid: Another dicarboxylic acid with a similar structure but fewer functional groups.
Succinic acid: A dicarboxylic acid with a four-carbon chain.
Uniqueness
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is unique due to its complex structure, which includes both amino and carboxyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to simpler dicarboxylic acids.
特性
CAS番号 |
80921-06-8 |
|---|---|
分子式 |
C9H12N2O10 |
分子量 |
308.20 g/mol |
IUPAC名 |
2-[[2-carboxy-2-(dicarboxymethylamino)ethyl]amino]propanedioic acid |
InChI |
InChI=1S/C9H12N2O10/c12-5(13)2(11-4(8(18)19)9(20)21)1-10-3(6(14)15)7(16)17/h2-4,10-11H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
InChIキー |
HGPQVVBIPHDXGH-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)O)NC(C(=O)O)C(=O)O)NC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


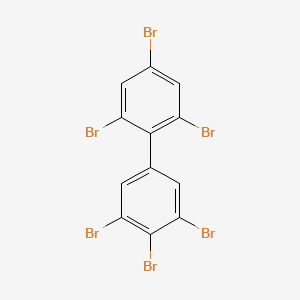
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14413243.png)
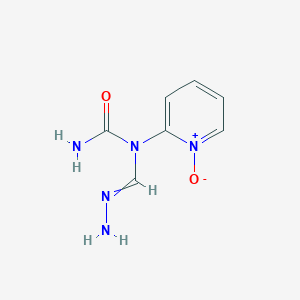
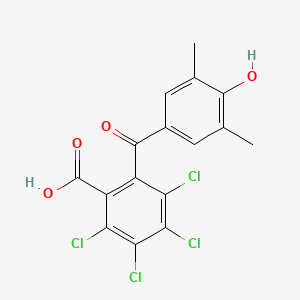
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)
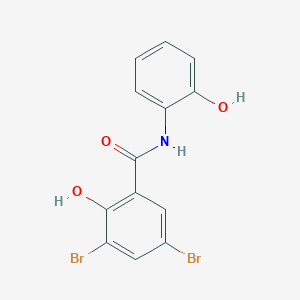


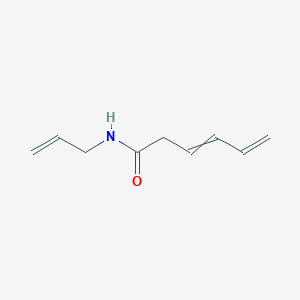
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
